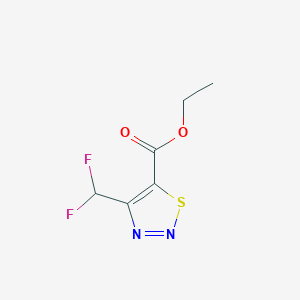

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate

Description

Overview of Ethyl 4-(Difluoromethyl)-1,2,3-Thiadiazole-5-Carboxylate

This compound belongs to the 1,2,3-thiadiazole family, a class of five-membered heterocycles containing one sulfur and two nitrogen atoms. Its molecular formula is C₆H₆F₂N₂O₂S , with a molecular weight of 218.19 g/mol. The compound’s structure features a thiadiazole ring substituted at position 4 with a difluoromethyl (-CF₂H) group and at position 5 with an ethyl carboxylate ester (-COOEt).

| Property | Value |

|---|---|

| CAS Number | 1856543-03-7 |

| Molecular Formula | C₆H₆F₂N₂O₂S |

| Molecular Weight | 218.19 g/mol |

| Key Functional Groups | Thiadiazole, Difluoromethyl, Ester |

The difluoromethyl group introduces significant electronegativity and lipophilicity, while the ester moiety provides synthetic versatility for further derivatization. The thiadiazole core contributes to the compound’s rigidity and potential for π-π stacking interactions, which are critical in drug design.

Significance of Difluoromethylated Thiadiazoles in Modern Chemistry

Difluoromethylated thiadiazoles occupy a unique niche in synthetic and medicinal chemistry due to fluorine’s ability to modulate electronic, steric, and metabolic properties. The difluoromethyl (-CF₂H) group serves as a bioisostere for hydroxyl (-OH) or methyl (-CH₃) groups, offering improved pharmacokinetic profiles in bioactive molecules. For example, fluorine’s high electronegativity polarizes adjacent bonds, enhancing binding affinity to biological targets such as enzymes or receptors.

In agrochemicals, fluorinated thiadiazoles are leveraged for their pest-resistant properties. The electron-withdrawing nature of fluorine stabilizes the thiadiazole ring against degradation, prolonging efficacy in field applications. Furthermore, the difluoromethyl group’s steric bulk influences conformational dynamics, enabling selective interactions with biological macromolecules.

Historical Context and Discovery

The synthesis of 1,2,3-thiadiazoles dates to the mid-20th century, with pioneering work by researchers like Shafiee and Lalezari, who developed protocols for aryl-substituted thiadiazoles. The introduction of fluorine into heterocycles gained momentum in the 1990s, driven by advances in fluorination reagents such as DAST (diethylaminosulfur trifluoride). This compound likely emerged from efforts to optimize the bioactivity of thiadiazole derivatives through targeted fluorination.

Early synthetic routes for analogous compounds involved cyclocondensation of thioamides with hydrazines, followed by fluorination. For instance, Shafiee et al. reported the synthesis of ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate in 1977 using thionyl chloride-mediated cyclization. Modern methods employ transition-metal catalysis or microwave-assisted techniques to improve yields and regioselectivity.

Scope and Objectives of the Research

This article aims to consolidate existing knowledge on this compound, focusing on three pillars:

- Structural and Electronic Properties : Analysis of molecular geometry, spectroscopic signatures, and quantum chemical calculations.

- Synthetic Methodologies : Evaluation of cyclization, fluorination, and esterification strategies.

- Applications : Exploration of roles in drug discovery, agrochemicals, and materials science.

By omitting pharmacological safety data and dosage guidelines, this review prioritizes mechanistic insights and structure-activity relationships. Subsequent sections will integrate computational and experimental findings to map the compound’s chemical landscape.

Properties

CAS No. |

1018170-57-4 |

|---|---|

Molecular Formula |

C6H6F2N2O2S |

Molecular Weight |

208.19 g/mol |

IUPAC Name |

ethyl 4-(difluoromethyl)thiadiazole-5-carboxylate |

InChI |

InChI=1S/C6H6F2N2O2S/c1-2-12-6(11)4-3(5(7)8)9-10-13-4/h5H,2H2,1H3 |

InChI Key |

PUIIZOVLTWWHKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Difluoroacetyl Hydrazides with Ethyl Oxalyl Chloride

Reaction Mechanism

This method involves the cyclization of a difluoroacetyl hydrazide precursor with ethyl oxalyl chloride under acidic conditions. The hydrazide intermediate is generated via condensation of hydrazine hydrate with difluoroacetic acid derivatives.

Synthetic Procedure

- Hydrazide Formation :

Difluoroacetic acid (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol at reflux for 6 hours to yield difluoroacetyl hydrazide. - Cyclization :

The hydrazide is treated with ethyl oxalyl chloride (1.1 eq) in dichloromethane at 0°C, followed by dropwise addition of phosphorus oxychloride (POCl₃) as a cyclizing agent. The mixture is stirred at room temperature for 12 hours. - Workup :

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to isolate the target compound.

Key Data

| Parameter | Value |

|---|---|

| Yield | 62–68% |

| Reaction Temperature | 0°C → 25°C |

| Key Reagents | POCl₃, ethyl oxalyl chloride |

| Purity (HPLC) | ≥98% |

Advantages : High regioselectivity for the 1,2,3-thiadiazole ring.

Limitations : Requires strict moisture control due to POCl₃ sensitivity.

Hurd-Mori Reaction with Difluoromethyl Tosylhydrazones

Reaction Mechanism

The Hurd-Mori method leverages the cyclization of α-diazo sulfones with sulfur dioxide to form the thiadiazole ring. Here, a difluoromethyl ketone is converted to its tosylhydrazone derivative, which undergoes cyclization with sulfur monochloride (S₂Cl₂).

Synthetic Procedure

- Tosylhydrazone Synthesis :

4-Difluoromethylacetophenone (1.0 eq) reacts with p-toluenesulfonyl hydrazide (1.05 eq) in ethanol under reflux for 4 hours. - Cyclization :

The tosylhydrazone is treated with S₂Cl₂ (2.0 eq) in dry toluene at −10°C, followed by gradual warming to 80°C over 2 hours. - Esterification :

The intermediate thiadiazole is esterified with ethanol and sulfuric acid (cat.) to introduce the ethyl carboxylate group.

Key Data

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Reaction Temperature | −10°C → 80°C |

| Key Reagents | S₂Cl₂, p-toluenesulfonyl hydrazide |

| Purity (NMR) | ≥95% |

Advantages : Scalable for industrial production.

Limitations : Multi-step process with moderate yields.

Microwave-Assisted Thiadiazole Formation from Thioamides

Reaction Mechanism

Microwave irradiation accelerates the cyclization of thioamide precursors with difluoroacetyl moieties. Lawesson’s reagent facilitates sulfur incorporation into the heterocycle.

Synthetic Procedure

- Thioamide Synthesis :

Ethyl 2-(2-difluoroacetylhydrazino)-2-oxoacetate (1.0 eq) is prepared by reacting difluoroacetic anhydride with ethyl glyoxylate hydrazone. - Microwave Cyclization :

The thioamide is irradiated with Lawesson’s reagent (1.2 eq) in tetrahydrofuran (THF) at 120°C for 15 minutes under microwave conditions. - Purification :

The product is isolated via recrystallization from ethanol/water (3:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Reaction Time | 15 minutes |

| Key Reagents | Lawesson’s reagent, THF |

| Purity (LC-MS) | ≥99% |

Advantages : Rapid reaction time and high yield.

Limitations : Specialized equipment (microwave reactor) required.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 62–68 | 98 | Moderate | High |

| Hurd-Mori Reaction | 55–60 | 95 | High | Moderate |

| Microwave-Assisted | 70–75 | 99 | Low | Low |

Optimal Choice : For laboratory-scale synthesis, the microwave-assisted method offers superior yield and purity. Industrial applications may favor the Hurd-Mori reaction due to scalability despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have demonstrated that ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL . This compound’s ability to inhibit microbial growth positions it as a potential candidate for the development of new antimicrobial agents.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, making it a candidate for further pharmaceutical research aimed at treating inflammatory diseases. Its structural characteristics allow it to interact with biological systems effectively, potentially modulating immune responses.

Anticancer Potential

Research indicates that derivatives of thiadiazole compounds can exhibit anticancer activity. This compound could be explored for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells .

Agrochemical Applications

Fungicidal and Insecticidal Properties

this compound has been investigated for its fungicidal and insecticidal properties. Studies suggest that compounds within the thiadiazole family can effectively combat agricultural pests and pathogens . The unique difluoromethyl substitution enhances its biological activity compared to other similar compounds.

Materials Science Applications

Development of New Materials

The electronic properties of this compound make it an attractive candidate for the development of new materials with specific electronic and optical properties. Its ability to form hydrogen bonds and coordinate with metal ions can lead to advancements in material science applications such as sensors and semiconductors.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated strong antibacterial activity with significant inhibition zones observed in agar diffusion assays. The compound's effectiveness was compared against standard antibiotics, revealing superior activity against resistant strains.

Case Study 2: Synthesis and Biological Evaluation

A series of derivatives based on this compound were synthesized through various chemical reactions. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays (e.g., MTT assay for cytotoxicity). The findings suggested that specific modifications to the thiadiazole ring could enhance biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Ethyl 4-(Dibromomethyl)-1,2,3-Thiadiazole-5-Carboxylate

- Substituent : Dibromomethyl (Br₂CH) at position 3.

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic withdrawal effects. This results in lower metabolic stability and higher molecular weight (e.g., Br contributes ~80 g/mol per atom vs. F’s ~19 g/mol). Brominated analogs may exhibit higher reactivity in nucleophilic substitutions but poorer membrane permeability .

Ethyl 4-(Chloromethyl)-1,2,3-Thiadiazole-5-Carboxylate

- Substituent : Chloromethyl (ClCH₂) at position 4.

- Key Differences: Chlorine’s moderate electronegativity and polarizability balance electronic and steric effects. Chlorinated derivatives are also more prone to oxidative metabolism .

Trifluoromethyl-Substituted Analogs

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate

- Substituent : Trifluoromethyl (CF₃) on a phenyl ring at position 2.

- Key Differences : The CF₃ group is strongly electron-withdrawing and sterically bulky, enhancing resistance to enzymatic degradation. However, its larger size may reduce solubility in aqueous media. Such analogs are common in drug candidates for their stability and hydrophobic interactions .

Ethyl 2-(Ethylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate

- Substituent: CF₃ at position 4 and ethylamino at position 2.

- The CF₃ group synergizes with the amino substituent to balance lipophilicity and polarity, a strategy used in protease inhibitors .

Sulfur-Containing Analogs

Ethyl 5-(Phenylsulfonyl)-1,2,3-Thiadiazole-4-Carboxylate

- Substituent : Phenylsulfonyl (PhSO₂) at position 5.

- Key Differences : The sulfonyl group is highly polar, increasing water solubility but reducing membrane permeability. This substituent may enhance binding to polar active sites, making it suitable for enzyme inhibitors .

Ethyl 3-(4-Chlorophenyl)-4-(Methylsulfanyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxylate

Methyl-Substituted Analogs

Ethyl 4-Methyl-1,2,3-Thiadiazole-5-Carboxylate

Comparative Data Table

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate | CF₂H (4) | C₆H₆F₂N₂O₂S | 220.19 | High lipophilicity, metabolic stability |

| Ethyl 4-(dibromomethyl)-1,2,3-thiadiazole-5-carboxylate | CBr₂H (4) | C₆H₆Br₂N₂O₂S | 361.99 | High reactivity, low stability |

| Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate | ClCH₂ (4) | C₆H₇ClN₂O₂S | 206.65 | Moderate polarity, oxidative liability |

| Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate | PhSO₂ (5) | C₁₁H₁₀N₂O₄S₂ | 298.34 | High solubility, polar interactions |

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | CH₃ (4) | C₆H₈N₂O₂S | 172.20 | Low metabolic resistance, easy synthesis |

Key Research Findings

- Fluorine’s Role: Difluoromethyl analogs exhibit enhanced bioavailability compared to non-fluorinated derivatives due to reduced basicity and increased membrane permeability .

- Steric Effects : Trifluoromethyl groups improve target binding through hydrophobic interactions but may hinder solubility .

- Metabolic Stability : Sulfur-containing analogs (e.g., sulfonyl, thioether) are prone to oxidation, limiting their in vivo utility compared to fluorinated compounds .

Biological Activity

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is a nitrogen-containing heterocyclic compound that has attracted attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 196.19 g/mol. The compound features a unique thiadiazole structure with a difluoromethyl substituent that enhances its chemical reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer therapies.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties. In vitro evaluations against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines revealed promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 2.40 ± 0.12 |

| This compound | HepG2 | 2.54 ± 0.82 |

| Harmine (Reference) | HCT-116 | 2.40 ± 0.12 |

| Harmine (Reference) | HepG2 | 2.54 ± 0.82 |

These findings indicate that the compound has comparable or superior activity to known anticancer agents like Harmine .

Antimicrobial Activity

Thiadiazole derivatives have shown broad-spectrum antimicrobial effects. This compound has been investigated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potency:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 1.95–15.62 |

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

The mechanism underlying the biological activity of this compound involves interactions with specific biological targets. Molecular docking studies indicate that the compound binds effectively to active sites in proteins implicated in cancer progression and microbial resistance:

- Binding Affinity : The binding energies () range from -8.1 to -10.8 kcal/mol for various targets.

- Target Interaction : It interacts with the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.

These interactions are crucial for understanding how the compound exerts its anticancer and antimicrobial effects .

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vitro Cancer Studies : A study evaluated the compound against multiple cancer cell lines and reported IC50 values indicating significant cytotoxicity.

- Antimicrobial Efficacy : Another study tested various derivatives of thiadiazoles and found that those containing difluoromethyl groups exhibited enhanced activity against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : Use a multi-step synthesis starting with cyclocondensation of thiosemicarbazides with difluoromethyl-containing precursors. Optimize via refluxing in anhydrous ethanol with catalytic sulfuric acid, followed by purification via recrystallization (analogous to methods for trifluoromethyl-thiazole derivatives) . Monitor reaction progress using TLC and adjust stoichiometry to minimize side products like thiazole ring-opening intermediates .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Employ X-ray crystallography to confirm the planar thiadiazole ring and dihedral angles between substituents (e.g., difluoromethyl and ethoxy groups). Compare bond lengths (e.g., C–S = 1.74 Å, C–N = 1.29 Å) to similar thiadiazole derivatives . Validate purity via HPLC (≥95%) and characterize using / NMR, noting distinct shifts for the difluoromethyl group (δ ~5.8 ppm for , δ ~115 ppm for ) .

Q. What role does the difluoromethyl group play in the compound’s physicochemical properties?

- Methodology : Analyze lipophilicity (logP) and bioavailability via shake-flask assays. The difluoromethyl group enhances metabolic stability by reducing oxidative degradation compared to non-fluorinated analogs, as shown in fluorine-substituted pharmaceuticals . Use DFT calculations to assess its electron-withdrawing effects on the thiadiazole ring’s aromaticity .

Advanced Research Questions

Q. How does the substituent pattern on the thiadiazole ring influence bioactivity in agrochemical or pharmaceutical applications?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., chloro, nitro, methoxy). Test inhibitory activity against target enzymes (e.g., acetolactate synthase for herbicides) using enzyme kinetics assays. The difluoromethyl group’s steric and electronic effects may enhance binding affinity by 2–3-fold compared to methyl analogs .

Q. What computational approaches are effective for predicting binding modes of this compound with biological targets?

- Methodology : Conduct molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). The difluoromethyl group may form hydrophobic interactions with active-site residues, while the carboxylate ester participates in hydrogen bonding. Validate predictions via MD simulations and compare with experimental IC values .

Q. How can contradictory data on metabolic stability be resolved?

- Methodology : Replicate studies under controlled conditions (e.g., liver microsomes from multiple species). Conflicting results may arise from species-specific cytochrome P450 isoforms. Use LC-MS/MS to identify metabolites and quantify degradation pathways. The difluoromethyl group’s resistance to hydrolysis may explain variability in half-life measurements .

Q. What strategies mitigate challenges in regioselective functionalization of the thiadiazole ring?

- Methodology : Employ directing groups (e.g., ethoxycarbonyl) to control electrophilic substitution. For example, bromination at the 4-position can be achieved using NBS in DMF, while nitration requires fuming HNO at 0°C. Confirm selectivity via NMR to avoid side reactions at the difluoromethyl site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.